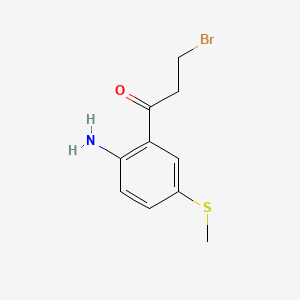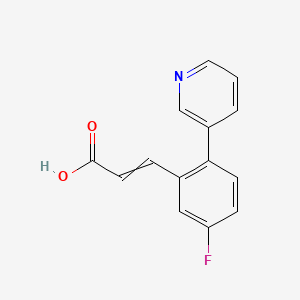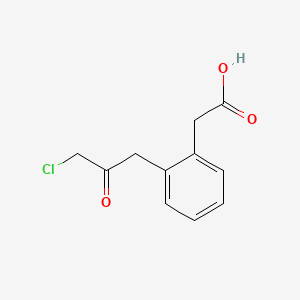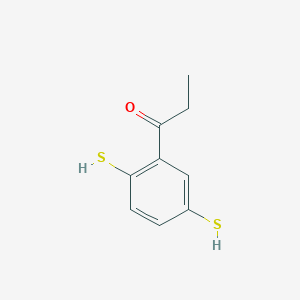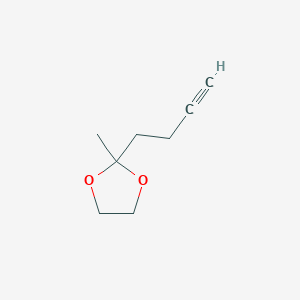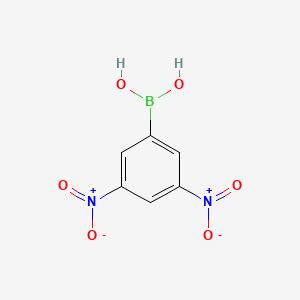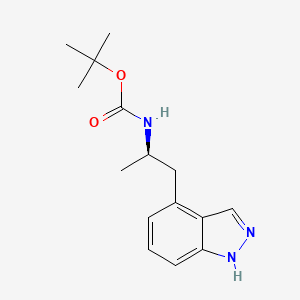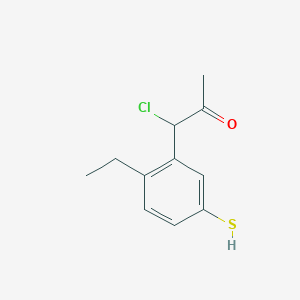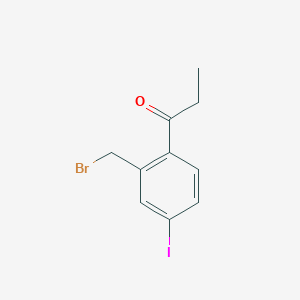
1-(2-(Bromomethyl)-4-iodophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-4-iodophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It features a bromomethyl group and an iodine atom attached to a phenyl ring, which is further connected to a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-4-iodophenyl)propan-1-one typically involves the bromination and iodination of a suitable precursor. One common method is the bromination of 1-(4-iodophenyl)propan-1-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Bromomethyl)-4-iodophenyl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl and iodine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The iodine atom can be involved in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide (NaI) in acetone for the Finkelstein reaction.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the ketone group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidizing the ketone group.
Major Products
Substitution: Formation of various substituted phenylpropanones.
Reduction: Formation of 1-(2-(Bromomethyl)-4-iodophenyl)propan-1-ol.
Oxidation: Formation of 1-(2-(Bromomethyl)-4-iodophenyl)propanoic acid.
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-4-iodophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-4-iodophenyl)propan-1-one depends on its specific application. In chemical reactions, the bromomethyl and iodine groups act as reactive sites for nucleophilic substitution and coupling reactions. The ketone group can undergo reduction or oxidation, altering the compound’s reactivity and properties.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Bromophenyl)propan-1-one: Lacks the iodine atom, making it less versatile in coupling reactions.
1-(4-Iodophenyl)propan-1-one: Lacks the bromomethyl group, limiting its reactivity in substitution reactions.
1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one: Similar structure but with a chloromethyl group instead of bromomethyl, affecting its reactivity and applications.
Uniqueness
1-(2-(Bromomethyl)-4-iodophenyl)propan-1-one is unique due to the presence of both bromomethyl and iodine groups, providing a combination of reactivity that is not found in many other compounds. This dual functionality makes it a valuable intermediate in organic synthesis and various research applications.
Propiedades
Fórmula molecular |
C10H10BrIO |
|---|---|
Peso molecular |
352.99 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-4-iodophenyl]propan-1-one |
InChI |
InChI=1S/C10H10BrIO/c1-2-10(13)9-4-3-8(12)5-7(9)6-11/h3-5H,2,6H2,1H3 |
Clave InChI |
ZVSHYHCRTPCPRF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=C(C=C1)I)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


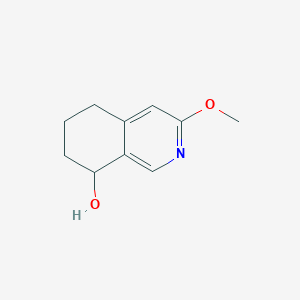

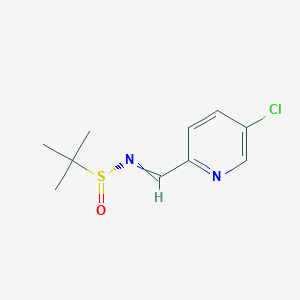
![4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14054882.png)
